molecular formula C7H9N3 B3031572 N-allyl-N-(2-pyrimidinyl)amine CAS No. 5176-93-2

N-allyl-N-(2-pyrimidinyl)amine

Cat. No.: B3031572
CAS No.: 5176-93-2
M. Wt: 135.17 g/mol
InChI Key: OLWCTDSSMHOOOC-UHFFFAOYSA-N
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Description

N-allyl-N-(2-pyrimidinyl)amine is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis

  • N-allyl-N-(2-pyrimidinyl)amine derivatives have been employed in the asymmetric synthesis of complex molecules, such as 8-aminoindolizidine, through diastereoselective addition reactions. This process involves allylmagnesium chloride addition to chiral 2-pyrroleimines, leading to secondary amines with allyl to (Z)-1-propenyl isomerization. Subsequent transformations and ring-closing metathesis yield unsaturated bicyclic compounds, which upon hydrogenation produce indolizidine derivatives (Albano et al., 2008).

Heterocyclic Synthesis

  • The synthesis of heterocycles, such as 5-benzyl-4(3H)-pyrimidinones and 2-benzylidene-2,3-dihydropyrrolizin-1-ones, utilizes primary allyl amines derived from Baylis-Hillman adducts. These reactions showcase the versatility of this compound derivatives in generating diverse heterocyclic structures through robust synthetic strategies (Nag et al., 2008).

Catalysis and Organic Transformations

  • Research in catalysis has highlighted the role of this compound derivatives in facilitating allylic amination reactions. These reactions are crucial for constructing cyclic amines, including pyrrolidines and piperidines, through intramolecular and intermolecular processes. Such transformations are vital for synthesizing medicinally relevant compounds and enhancing molecular complexity (Cochet et al., 2012).

Material Science and Gene Delivery

  • In material science, guanidinylated poly(allyl amine) has been synthesized and used as a gene carrier. This application demonstrates the potential of this compound derivatives in biomedical research, particularly in facilitating effective gene delivery mechanisms. The guanidinylation of poly(allyl amine) enhances its interaction with DNA, leading to nanoparticle formation suitable for gene transfection (Yu et al., 2009).

Future Directions

The future directions in the field of allylic amines, such as “N-allyl-N-(2-pyrimidinyl)amine”, involve the development of increasingly general and modular multicomponent reactions for allylic amine synthesis . This would increase the diversity of allylic amines and could potentially lead to the discovery of new drugs and other valuable compounds .

Biochemical Analysis

Biochemical Properties

N-Allylpyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as Bcr-Abl kinase, rho-associated protein kinase, and glycogen synthase kinase (GSK3) . These interactions often involve inhibition of the enzyme’s activity, which can lead to downstream effects on cellular processes. Additionally, N-Allylpyrimidin-2-amine has shown potential as an inhibitor for N-type Ca-channels and endothelin receptors .

Cellular Effects

The effects of N-Allylpyrimidin-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases such as Bcr-Abl kinase can lead to alterations in cell signaling pathways that control cell proliferation and survival . Furthermore, N-Allylpyrimidin-2-amine can affect gene expression by inhibiting transcription factors or other regulatory proteins, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, N-Allylpyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For example, its binding to Bcr-Abl kinase inhibits the kinase’s activity, which in turn affects downstream signaling pathways . Additionally, N-Allylpyrimidin-2-amine can influence gene expression by interacting with transcription factors or other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Allylpyrimidin-2-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Allylpyrimidin-2-amine can remain stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to N-Allylpyrimidin-2-amine in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and survival.

Dosage Effects in Animal Models

The effects of N-Allylpyrimidin-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as inhibition of specific enzymes or modulation of cell signaling pathways. At higher doses, N-Allylpyrimidin-2-amine can cause toxic or adverse effects, including cell death or tissue damage . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response.

Metabolic Pathways

N-Allylpyrimidin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The effects of N-Allylpyrimidin-2-amine on metabolic flux and metabolite levels are important considerations in understanding its overall impact on cellular function.

Transport and Distribution

The transport and distribution of N-Allylpyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as organic cation transporters, which facilitate its uptake into cells . Once inside the cell, N-Allylpyrimidin-2-amine can interact with binding proteins that influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

N-Allylpyrimidin-2-amine exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, N-Allylpyrimidin-2-amine may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.

Properties

IUPAC Name

N-prop-2-enylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-4-8-7-9-5-3-6-10-7/h2-3,5-6H,1,4H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWCTDSSMHOOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391005
Record name N-allyl-N-(2-pyrimidinyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5176-93-2
Record name N-2-Propen-1-yl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5176-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-allyl-N-(2-pyrimidinyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.